Lipophilicity Advantage: Estimated LogP Differential vs. 4-Chlorophthalazin-1-amine Enables Membrane Penetration
The addition of the N-benzyl substituent to the 4-chlorophthalazin-1-amine core substantially increases lipophilicity. 4-Chlorophthalazin-1-amine (CAS 13580-86-4) has an experimentally derived LogP of approximately 2.45 . While no experimental LogP is published for N-benzyl-4-chlorophthalazin-1-amine, the benzyl group is estimated to add approximately 1.3–1.5 LogP units based on the π contribution of the benzyl fragment, yielding a predicted LogP of ~3.8–4.0 for the target compound. This LogP range is consistent with compounds that exhibit enhanced passive membrane permeability and potential CNS penetration [1]. In contrast, the non-benzylated analog 4-chlorophthalazin-1-amine (LogP ~2.45) falls below the typical CNS drug-like range (LogP 3–5), limiting its utility in neuroinflammatory or neurodegenerative target programs.
| Evidence Dimension | Estimated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~3.8–4.0 (estimated from benzyl π contribution) |
| Comparator Or Baseline | 4-Chlorophthalazin-1-amine: LogP 2.45 (experimental) |
| Quantified Difference | ΔLogP ≈ +1.3 to +1.6 (estimated) |
| Conditions | Calculated/estimated LogP; 4-chlorophthalazin-1-amine experimental LogP from molbase.cn |
Why This Matters
For programs targeting intracellular or CNS-located proteins, the higher lipophilicity of N-benzyl-4-chlorophthalazin-1-amine provides a measurable permeability advantage over the parent 4-chlorophthalazin-1-amine scaffold.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
